3-Amino-2-benzyl-propionamide
Description
3-Amino-2-benzyl-propionamide is a chiral organic compound characterized by a benzyl group attached to the second carbon of a propionamide backbone, with an amino group at the third position. Its molecular formula is C₁₀H₁₄N₂O, and it serves as a key intermediate in synthesizing pharmacologically active molecules, such as quinoline derivatives for cardiovascular therapies .
Synthesis: The compound is synthesized via hydrogenation of (E)-2-cyano-3-phenyl-acrylamide using 10% palladium on carbon under hydrogen pressure (55 psi) in ethanol. This yields a white solid with a mass spectrometry [M+H]+ peak at 179, confirming its molecular identity .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(aminomethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C10H14N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13) |
InChI Key |
DHCAKDKLAGTYHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Functional Group Impact on Reactivity and Bioactivity
- Methoxy and Acetyl Groups (): The addition of a methoxy group in 2-Amino-N-benzyl-3-methoxy-propionamide increases hydrophilicity compared to the parent compound. Acetylation of the amino group (as in 2-Acetylamino-N-benzyl-3-methoxy-propionamide) enhances stability and alters metabolic pathways, making it a critical intermediate in Lacosamide production, an anticonvulsant drug .
- Ketone vs. Amino Groups (): 3-oxo-2-Phenylbutanamide lacks the amino group but features a ketone, increasing electrophilicity. This makes it reactive in condensation reactions, suitable for amphetamine precursor synthesis .
- Halogen and Cyano Substituents (–5): Fluorine (electron-withdrawing) and cyano (polarizable) groups influence binding affinity in receptor-targeted therapies. For example, the discontinued (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide may have faced challenges in bioavailability or toxicity, while the cyano derivative’s nitrile group could enhance interaction with enzymatic active sites .
Therapeutic Derivatives and Clinical Relevance
- Lacosamide: Derived from 2-Acetylamino-N-benzyl-3-methoxy-propionamide, Lacosamide (C₁₃H₁₈N₂O₃) is a sodium channel blocker used to treat epilepsy .
- Safinamide Analogs (): Compounds like 2-(4-(3-fluorobenzyloxy)benzylamino)propionamide methanesulfonate are MAO-B inhibitors for Parkinson’s disease. The fluorobenzyloxy modification enhances blood-brain barrier penetration and target selectivity .
Research Findings and Trends
- Synthetic Utility: this compound’s versatility is evident in its role in synthesizing quinoline-based Urotensin-II receptor antagonists, which are explored for cardiovascular diseases .
- Discontinuation Trends: Derivatives like (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide were discontinued, possibly due to formulation challenges or insufficient efficacy in preclinical studies .
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